molecular formula C9H11N3 B11920566 (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

Cat. No.: B11920566
M. Wt: 161.20 g/mol
InChI Key: MNVGSBMKDVZEGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrole ring fused to a pyridine ring, with a methyl group at the 4-position and a methanamine group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable amine under base-mediated conditions to form the pyrrolopyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrrolopyridine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine apart from similar compounds is its specific substitution pattern, which enhances its binding affinity and selectivity for FGFRs. This unique structure makes it a more potent inhibitor compared to other pyrrolopyridine derivatives .

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(4-methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C9H11N3/c1-6-2-3-11-9-8(6)4-7(5-10)12-9/h2-4H,5,10H2,1H3,(H,11,12)

InChI Key

MNVGSBMKDVZEGX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=NC=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.